molecular formula C11H14N2S B2930654 N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 143543-79-7

N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2930654
CAS No.: 143543-79-7
M. Wt: 206.31 g/mol
InChI Key: JXFZUEXOEBPBHP-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound featuring a 4,5-dihydrothiazole core substituted with a phenylethylamine group. While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., substituted 4,5-dihydro-1,3-thiazol-2-amine derivatives) are well-documented. These compounds are often explored for pharmacological applications due to their ability to modulate biological targets, including enzymes and receptors .

Properties

IUPAC Name

N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-9(10-5-3-2-4-6-10)13-11-12-7-8-14-11/h2-6,9H,7-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFZUEXOEBPBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321273
Record name N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

143543-79-7
Record name N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CL-236770 involves a series of chemical reactions that require precise conditions to achieve the desired purity and yield. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the use of catalysts and specific reagents .

Industrial Production Methods: Industrial production of CL-236770 typically involves large-scale chemical synthesis processes that are optimized for efficiency and cost-effectiveness. These methods may include batch or continuous flow processes, depending on the scale of production and the specific requirements of the compound .

Chemical Reactions Analysis

Reactivity of the Amine Group

The primary amine at the 2-position undergoes typical nucleophilic reactions:

Alkylation and Acylation

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationMethyl iodide, K₂CO₃, DMF, 50°CN-Methyl derivative68%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°CN-Acetyl derivative82%

Alkylation enhances lipophilicity, while acylation modifies hydrogen-bonding capacity. The phenylethyl group sterically hinders reactions at the amine, necessitating polar aprotic solvents for efficiency.

Acid-Base Reactions

The amine (pKa ~8.5) forms stable salts with acids (e.g., HCl, H₂SO₄). Protonation occurs at the amine nitrogen, generating water-soluble ammonium salts. Deprotonation with NaOH regenerates the free base .

Oxidation

The 4,5-dihydrothiazole ring undergoes oxidation to form fully aromatic thiazoles. For example:

text
N-(1-Phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine + H₂O₂ → N-(1-Phenylethyl)-1,3-thiazol-2-amine

This reaction proceeds in acetic acid at 80°C, yielding 90% product . The dihydro moiety’s saturation makes the ring susceptible to oxidative dehydrogenation.

Electrophilic Substitution

Electrophilic attack occurs at the 5-position of the thiazole ring. Bromination with Br₂ in CHCl₃ yields 5-bromo derivatives:

text
Thiazole + Br₂ → 5-Bromo-N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine

Substituents at the 5-position modulate biological activity; brominated analogs show enhanced antimicrobial properties .

Cross-Coupling Reactions

The thiazole sulfur participates in metal-catalyzed cross-couplings:

Reaction TypeCatalyst/BaseSubstrateProduct ApplicationReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃Arylboronic acidBiaryl-thiazole hybrids
Ullmann couplingCuI, L-prolineAryl iodideAnticancer agents

These reactions enable modular derivatization for drug discovery .

Stability and Degradation

  • Thermal stability : Decomposes at 220°C without melting.

  • Hydrolytic stability : Stable in neutral aqueous solutions but degrades under acidic (pH <3) or alkaline (pH >10) conditions via ring-opening .

Scientific Research Applications

CL-236770 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various reactions and as a standard for analytical methods. In biology and medicine, it may be used in the development of new drugs and therapies. In industry, it is used in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CL-236770 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application .

Biological Activity

N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine is a compound belonging to the thiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance. The presence of the amine group enhances its reactivity and potential as a pharmacophore. Thiazole derivatives have been extensively studied for their ability to interact with biological targets, making them valuable in medicinal chemistry.

1. Antimicrobial Activity

Thiazole derivatives exhibit significant antimicrobial properties. Research indicates that various substitutions on the thiazole ring can enhance or reduce activity against different microbial strains. For instance:

  • Structure-Activity Relationship (SAR) studies demonstrate that modifications at specific positions of the thiazole ring can lead to varying degrees of antibacterial efficacy. Compounds with free amino groups at position 2 showed moderate inhibitory activity against tested strains, while certain substitutions increased potency significantly .
  • A study highlighted that 2-amino-1,3,4-thiadiazole derivatives demonstrated notable antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective compounds were those substituted with phenyl or nitrophenyl groups .
CompoundActivityMIC (µg/mL)
2-amino-1,3,4-thiadiazoleModerate32.6
p-nitrophenyl derivativeHigh< 32.6

2. Anticancer Activity

The anticancer potential of thiazole derivatives has been widely reported:

  • Thiazoles have been shown to inhibit matrix metalloproteinases and kinases involved in cancer progression. For example, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity against various cancer cell lines (HCT-116, HT-29, HepG2). The most active compounds exhibited IC50 values in the micromolar range, indicating strong cytotoxic effects .
  • A specific study found that certain thiazole derivatives induced apoptosis in cancer cells through mechanisms involving the Bcl-2 family proteins, underscoring their potential as therapeutic agents in cancer treatment .

3. Anti-inflammatory Effects

Thiazole compounds also exhibit anti-inflammatory properties:

  • Research has indicated that some thiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests their potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of thiazole compounds:

  • Synthesis and Evaluation : A study synthesized novel thiazoles and assessed their anticancer activity using MTT assays. The results indicated that specific structural modifications led to enhanced cytotoxicity against liver cancer cells .
  • High-throughput Screening : Another investigation utilized high-throughput screening methods to identify potent inhibitors of HSET (KIFC1), a target in cancer therapy. Thiazole derivatives showed promising inhibitory effects with nanomolar potency in vitro .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The 4,5-dihydro-1,3-thiazol-2-amine scaffold is conserved across analogs, but substituents on the amine group and phenyl rings dictate physicochemical and biological properties. Key examples include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
N-(2-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine 2-Methoxyphenyl C₁₀H₁₂N₂OS 208.28 Enhanced solubility due to methoxy group
N-[(4-Chlorophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine 4-Chlorobenzyl C₁₀H₁₁ClN₂S 226.72 Potential halogen-mediated binding interactions
4-Methyl-N-[2-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine 2-Isopropylphenyl, 4-methyl C₁₃H₁₈N₂S 234.36 Bulky substituents for steric modulation
4-Ethyl-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine Phenyl, ethyl C₁₁H₁₄N₂S 206.31 Structural simplicity for SAR studies

Key Structural Determinants of Activity

  • Hydrophobic Substituents : Bulky groups like isopropylphenyl () may improve membrane permeability or induce conformational changes in biological targets.
  • Hydrogen Bonding: The thiazol-2-amine NH group serves as a hydrogen bond donor, critical for binding affinity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-bromo ketones or via substitution reactions involving 2-aminothiazoline intermediates. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical for yield improvement. For example, using ethanol as a solvent at reflux (70–80°C) with ammonium thiocyanate as a catalyst has been effective in analogous thiazole syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • 1H NMR : Characteristic signals for the dihydrothiazole ring (δ 3.0–4.0 ppm for SCH2 and NH groups) and the phenylethyl moiety (aromatic protons at δ 7.2–7.5 ppm).
  • IR : Stretching vibrations for C=N (~1600 cm⁻¹) and C-S (~680 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak matching the molecular formula (C₁₁H₁₄N₂S) and fragmentation patterns consistent with thiazole ring cleavage .

Q. What computational methods (e.g., DFT) are suitable for predicting electronic properties and stability?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These studies help predict reactivity sites and stability, particularly for the thiazole ring and phenyl substituent interactions .

Advanced Research Questions

Q. How can crystallographic techniques (e.g., SHELX, ORTEP) resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement can determine bond lengths, angles, and torsion angles. For example, the dihydrothiazole ring’s planarity and the phenylethyl group’s orientation can be validated. ORTEP-3 graphical tools aid in visualizing thermal ellipsoids and disorder .

Q. What strategies address contradictory bioactivity data in pharmacological assays (e.g., antibacterial vs. anticancer)?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., bacterial strain variability, cancer cell line selectivity). Dose-response curves, time-kill assays, and comparative molecular docking (e.g., targeting bacterial enzymes vs. human kinases) can clarify mechanisms. For thiazoles, substituent effects on lipophilicity and hydrogen bonding are critical .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the thiazole core?

  • Methodological Answer : Systematic substitution at the phenyl ring (e.g., electron-withdrawing groups at para positions) or modification of the dihydrothiazole ring (e.g., methyl groups at C4) can enhance target binding. Quantitative SAR (QSAR) models using descriptors like logP and polar surface area predict bioavailability .

Q. What analytical methods ensure purity and stability of the compound under varying storage conditions?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) monitors purity (>95%). Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways (e.g., oxidation of the thiazole sulfur). Mass spectrometry identifies degradation products .

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